molecular formula C12H15ClFN3 B1476608 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2097989-15-4

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476608
CAS No.: 2097989-15-4
M. Wt: 255.72 g/mol
InChI Key: WFANGQIKENMPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel allosteric modulators for G-protein coupled receptors (GPCRs) and kinase inhibitors. This molecule features a central, electron-deficient pyrimidine ring, which facilitates nucleophilic aromatic substitution, making it a versatile synthetic intermediate for further structural diversification . The specific substitution pattern, including the cyclopropyl and fluoromethyl-pyrrolidine groups, is designed to optimize binding affinity and selectivity toward biological targets. This compound is primarily valued for its potential application in cannabinoid receptor 1 (CB1) research. Pyrimidine derivatives have been identified as key scaffolds in the development of CB1 allosteric modulators, which offer a promising therapeutic strategy for conditions like obesity and substance abuse disorders without the severe side effects associated with orthosteric ligands . These allosteric modulators can induce distinct receptor conformations, leading to biased signaling, which may enable finer control over physiological responses . Furthermore, the pyrimidine core is a privileged structure in oncology research. It serves as a bioisostere for the purine ring in adenine, allowing such compounds to compete with ATP for binding in the catalytic domains of various kinase targets . Similar pyrimidine-based compounds are being actively investigated as potent inhibitors of critical kinases, such as CDK2 for cancer therapy and the Epidermal Growth Factor Receptor (EGFR), which is a established driver in several cancer types . The presence of a chlorine atom on the pyrimidine ring is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding interactions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3/c13-10-5-11(16-12(15-10)9-1-2-9)17-4-3-8(6-14)7-17/h5,8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANGQIKENMPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine generally follows a modular approach:

  • Construction of the pyrimidine core with appropriate substitution at positions 2, 4, and 6.
  • Introduction of the cyclopropyl group at position 2 via cross-coupling reactions.
  • Installation of the 3-(fluoromethyl)pyrrolidin-1-yl moiety at position 6 through nucleophilic substitution or palladium-catalyzed amination.
  • Chlorination at position 4 to yield the final compound.

Preparation of Key Intermediates

2.1 Synthesis of 4-cyclopropyl-2,6-dimethylaniline intermediate

  • Starting from 4-bromo-2,6-dimethylaniline, a Suzuki-Miyaura cross-coupling with cyclopropylboronic acid is performed.
  • Reaction conditions: Pd-catalyst (XPhos Pd G3), K3PO4 base, toluene/water solvent mixture, 110 °C, 8 hours under nitrogen atmosphere.
  • Yield and purity: High conversion with LC-MS monitoring confirming completion.

2.2 Preparation of 6-amino-2-morpholinopyrimidin-4(3H)-one

  • Morpholine-4-carboxamidine is reacted with ethyl 2-cyanoacetate in ethanol with sodium ethoxide base.
  • Reaction conditions: Stirring at 20-85 °C for 4-8 hours.
  • Purification by column chromatography yields the pyrimidinone intermediate.
  • Characterization: 1H NMR and LC-MS confirm structure and purity.

Assembly of the Pyrimidine Core with Substituents

3.1 Formation of 2-(4-cyclopropyl-2,6-dimethylphenyl)-5-morpholino-2,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one

  • The pyrimidinone intermediate is coupled with the cyclopropyl-substituted aniline derivative.
  • Reaction involves diazotization of the aniline followed by coupling with the pyrimidinone.
  • Conditions: NaNO2 in acidic aqueous medium at 0-5 °C, followed by stirring at room temperature.
  • Purification by preparative HPLC or column chromatography.
  • Yield: Moderate (~37.6%) with high purity (>99%).

3.2 Chlorination at Position 4

  • Chlorination is typically achieved by treatment with phosphorus oxychloride (POCl3) or similar chlorinating agents.
  • The reaction converts the 4-hydroxy or 4-amino group on the pyrimidine ring to the 4-chloro substituent.
  • Conditions: Heating under reflux in POCl3 or related reagents.
  • This step is crucial to obtain the 4-chloro substituent characteristic of the target compound.

Introduction of the 3-(fluoromethyl)pyrrolidin-1-yl Group

  • The 6-position substitution with 3-(fluoromethyl)pyrrolidin-1-yl is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination.
  • The 4-chloro-2-cyclopropylpyrimidine intermediate reacts with 3-(fluoromethyl)pyrrolidine under basic conditions.
  • Alternatively, Buchwald-Hartwig amination protocols can be employed using palladium catalysts, appropriate ligands, and bases in polar aprotic solvents.
  • Reaction conditions: Typically 80-110 °C, inert atmosphere, reaction times vary from several hours to overnight.
  • Purification by chromatography yields the final product.

Representative Data Table for Key Steps

Step Reaction Type Reagents/Conditions Yield (%) Purity (%) Notes
1 Suzuki-Miyaura coupling 4-bromo-2,6-dimethylaniline, cyclopropylboronic acid, Pd catalyst, K3PO4, toluene/H2O, 110 °C, 8 h >85 >98 Formation of cyclopropyl-substituted aniline
2 Pyrimidinone formation Morpholine-4-carboxamidine, ethyl 2-cyanoacetate, EtONa, EtOH, 20-85 °C, 4-8 h 75-85 >95 Formation of 6-amino-2-morpholinopyrimidin-4(3H)-one
3 Diazotization and coupling NaNO2/HCl, 0-5 °C followed by RT stirring, aqueous medium ~37.6 >99 Coupling to form pyrimidine core with aryl substituent
4 Chlorination POCl3 or equivalent, reflux, inert atmosphere 70-90 >98 Introduction of 4-chloro substituent
5 Nucleophilic substitution or Pd-catalyzed amination 3-(fluoromethyl)pyrrolidine, base, Pd catalyst (if applicable), 80-110 °C, inert atmosphere 60-80 >98 Final substitution at 6-position with fluoromethylpyrrolidine

Research Findings and Considerations

  • The cyclopropyl group introduction via Suzuki coupling is efficient and provides high regioselectivity.
  • The pyrimidinone intermediate synthesis is robust, allowing scale-up.
  • Diazotization coupling yields can be moderate due to side reactions; optimization of temperature and pH is critical.
  • Chlorination with POCl3 is a well-established method for pyrimidine derivatives and provides high yields.
  • The fluoromethylpyrrolidine substitution requires careful control of reaction conditions to avoid side reactions and ensure high purity.
  • Analytical techniques such as 1H NMR, LC-MS, and preparative HPLC are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the pyrimidine ring.

    Cyclization Reactions: The presence of the cyclopropyl and pyrrolidinyl groups allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Preliminary studies indicate that 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine exhibits significant biological activity, potentially acting as an inhibitor of specific enzymes or receptors involved in various metabolic pathways. The following points summarize its biological applications:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic processes, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It has the potential to modulate receptor activities, making it relevant in the development of drugs targeting neurological or psychiatric conditions.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial in optimizing the efficacy of this compound. Modifications on the pyrimidine scaffold can enhance potency and selectivity against targeted biological systems. Research indicates that:

  • Cyclopropyl and Fluoromethyl Substituents : These specific substitutions may confer distinct pharmacological properties compared to other compounds in the same class.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(Cyclopropylmethyl)-6-morpholino-pyrimidineMorpholine instead of pyrrolidineModerate enzyme inhibitionContains a morpholine ring
4-Chloro-7H-pyrollo[2,3-d]pyrimidineDifferent heterocyclic structureAnticancer propertiesExhibits different pharmacological profiles
2-(methyl(phenethyl)amino)-6-morpholinopyrimidinePhenethylamine substitutionNeuroactive propertiesPotentially targets different receptors

The combination of cyclopropyl and fluoromethyl substitutions in this compound may provide enhanced selectivity and efficacy compared to its analogs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Pyrimidine derivatives with substituents at C-2 and C-6 exhibit variable antimicrobial properties. Evidence highlights:

  • C-6 substituents : Compounds with 4-chlorobenzyl at C-6 (e.g., derivatives in Molecules 2014) demonstrated superior antibacterial activity (MIC: 1–4 μg/mL) compared to those with 3-(fluoromethyl)pyrrolidin-1-yl (target compound). This suggests that electron-withdrawing groups like chlorobenzyl enhance bacterial growth inhibition .
  • C-2 substituents : The cyclopropyl group in the target compound may improve metabolic stability compared to bulkier substituents like 2-(pyrrolidin-1-yl)ethylthio , which showed stronger antifungal activity (MIC: 2–8 μg/mL) .

Structural Analogues in Kinase Inhibition

Pyrimidine derivatives with pyrrolidinyl motifs are emerging in oncology. For example:

  • 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (patent EP2022/05900) acts as a TRK kinase inhibitor for cancer treatment. While the target compound shares a pyrrolidinyl group, its pyrimidine scaffold (vs. pyrazolo[1,5-a]pyrimidine) and lack of pyrazole substituents may limit kinase affinity .

Role of C-5 Substituents

Derivatives with ethyl groups at C-5 (e.g., compounds 7a–d in Molecules 2014) showed enhanced antimicrobial activity. The absence of a C-5 substituent in the target compound may reduce potency but could mitigate toxicity risks .

Data Table: Key Comparisons

Compound C-2 Substituent C-6 Substituent Biological Activity Source
Target Compound Cyclopropyl 3-(Fluoromethyl)pyrrolidin-1-yl Under investigation
4-Chloro-6-(4-chlorobenzyl)pyrimidine Varied 4-Chlorobenzyl Antibacterial (MIC: 1–4 μg/mL)
2-(Pyrrolidin-1-yl)ethylthio-pyrimidine 2-(Pyrrolidin-1-yl)ethylthio Varied Antifungal (MIC: 2–8 μg/mL)
TRK Kinase Inhibitor (EP2022/05900) Pyrazole 2-(2,5-Difluorophenyl)pyrrolidin-1-yl Anticancer (TRK inhibition)

Research Findings and Implications

Antimicrobial Potential: The target compound’s fluoromethyl-pyrrolidinyl group may offer balanced lipophilicity for cell penetration but likely underperforms 4-chlorobenzyl analogues in antibacterial efficacy. Its cyclopropyl group at C-2 could enhance stability over sulfur-containing analogues .

Kinase Inhibition : While pyrrolidinyl groups are common in kinase inhibitors (e.g., TRK inhibitors), the target’s pyrimidine core and lack of pyrazole/pyrazolo motifs suggest divergent mechanisms .

Toxicity and Selectivity : The absence of a C-5 ethyl group may reduce off-target effects, aligning with trends in safer antimicrobial design .

Biological Activity

Overview

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is a synthetic organic compound with the molecular formula C12H15ClFN3. It belongs to the pyrimidine class and features a unique structural configuration that includes a chloro group, a cyclopropyl group, and a fluoromethyl-substituted pyrrolidine moiety. This compound has gained attention in medicinal chemistry for its potential applications in targeting various biological pathways.

Structural Characteristics

The structure of this compound can be summarized as follows:

Feature Description
Molecular FormulaC12H15ClFN3
Core StructurePyrimidine ring with chloro and cyclopropyl groups
SubstituentsFluoromethyl-pyrrolidine moiety

The mechanism of action involves the compound's interaction with specific enzymes or receptors, potentially inhibiting their activity or altering their function. Initial studies suggest that it may act as an inhibitor of key metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Preliminary research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : The compound is suggested to inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : Its structural features may enhance binding affinity to certain receptors, impacting signaling pathways critical for cellular function.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar pyrimidine derivatives is useful:

Compound Structural Features Biological Activity Unique Aspects
N-(Cyclopropylmethyl)-6-morpholino-pyrimidineMorpholine instead of pyrrolidineModerate enzyme inhibitionContains a morpholine ring
4-Chloro-7H-pyrollo[2,3-d]pyrimidineDifferent heterocyclic structureAnticancer propertiesExhibits different pharmacological profiles
2-(methyl(phenethyl)amino)-6-morpholinopyrimidinePhenethylamine substitutionNeuroactive propertiesPotentially targets different receptors

The distinct combination of cyclopropyl and fluoromethyl substitutions in this compound may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibitory Potency : In vitro assays have demonstrated that modifications on the pyrimidine scaffold can enhance potency against targeted biological systems. For instance, structural variations have been shown to significantly affect binding affinities and inhibitory effects on specific enzymes .
  • Cytotoxicity Profile : Preliminary evaluations indicate that this compound exhibits low cytotoxicity, making it an attractive candidate for further development in drug discovery aimed at minimizing side effects while maximizing therapeutic efficacy .
  • Pharmacokinetics : Studies suggest that the introduction of the fluoromethyl group may improve lipophilicity and bioavailability, which are critical factors for effective drug design .

Q & A

Basic Research Questions

Q. What are the critical steps and intermediates in synthesizing 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine?

  • Methodology : Begin with a pyrimidine core functionalized with a cyclopropane substituent. Introduce the pyrrolidine moiety via nucleophilic substitution at the 6-position, ensuring regioselectivity by protecting reactive sites (e.g., chloro groups) using tert-butyldimethylsilyl (TBS) or other protecting agents. Fluoromethylation of the pyrrolidine ring can be achieved via alkylation with fluoromethyl iodide under inert conditions. Purify intermediates using column chromatography and confirm purity via HPLC .

Q. How can spectroscopic and crystallographic data confirm the compound’s structure?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluoromethyl protons at δ 4.5–5.0 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for Cl and F.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement, validating bond angles and stereochemistry .

Q. What safety protocols are essential during handling and synthesis?

  • Methodology :

  • Use fume hoods, nitrile gloves, and protective eyewear to avoid dermal/ocular exposure.
  • Store fluoromethylating reagents (e.g., fluoromethyl iodide) in airtight containers due to volatility and toxicity.
  • Dispose of halogenated waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against TRK kinases be evaluated?

  • Methodology :

  • Perform kinase inhibition assays using recombinant TRK isoforms (e.g., TRKA, TRKB) with ATP-Glo™ or radiometric 33P^{33}P-ATP assays. Compare IC50_{50} values to reference inhibitors (e.g., entrectinib).
  • Validate selectivity via kinase profiling against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify off-target effects. Structural analogs with fluoromethyl-pyrrolidine groups have shown enhanced TRK specificity in prior studies .

Q. How can molecular docking optimize interactions between the fluoromethyl-pyrrolidine group and TRK’s ATP-binding pocket?

  • Methodology :

  • Use AutoDock Vina or Schrödinger Suite to model the compound into TRK’s active site (PDB: 6KZZ). Focus on hydrogen bonding (e.g., pyrimidine N1 with hinge region residues) and hydrophobic contacts (cyclopropyl group with Leu516).
  • Compare binding poses of fluoromethyl vs. non-fluorinated analogs to assess steric/electronic effects. Adjust substituent orientation to minimize clashes with Phe589 .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies across different analogs?

  • Methodology :

  • Systematic SAR : Syntize derivatives with incremental modifications (e.g., cyclopropyl vs. phenyl, fluoromethyl vs. hydroxymethyl). Test in parallel under identical assay conditions.
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity. Address discrepancies by revisiting crystallographic data or kinetic solubility profiles .

Q. What strategies improve the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyrrolidine oxidation). Introduce deuterium at labile C-H bonds to prolong half-life.
  • Solubility Enhancement : Formulate with cyclodextrins or lipid nanoparticles. Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.